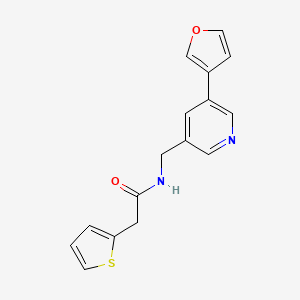

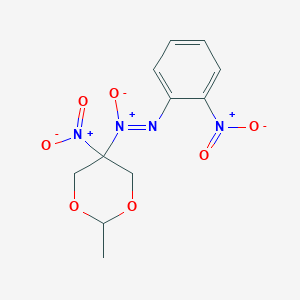

![molecular formula C14H12N2O3S B2599379 2-[(E)-1,3-benzodioxol-5-ylmethylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one CAS No. 332164-74-6](/img/structure/B2599379.png)

2-[(E)-1,3-benzodioxol-5-ylmethylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-[(E)-1,3-benzodioxol-5-ylmethylidene]-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one” is a type of thiazoloquinazoline . Thiazoloquinazolines are a class of compounds that have been of increasing interest in the field of synthetic organic and medicinal chemistry due to their synthetic feasibility and their incorporation into various types of therapeutically useful agents .

Synthesis Analysis

A specific route for the synthesis of a novel benzo[4,5]thiazolo[2,3-b]quinazoline derivatives, which includes “this compound”, was established using thiazolo[2,3-b]quinazoline-3,6(5H,7H)-dione derivatives as efficient starting materials .Molecular Structure Analysis

The thiazoloquinazoline fused heterocycle is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . The parent thiazoloquinazoline moiety already possesses some appealing features towards applications in organic electronics .Chemical Reactions Analysis

The synthesis of thiazoloquinazoline derivatives involves the reaction of intermediates with hydrazine hydrate, 2-aminobenzimidazole, 3-methyl-5-amino pyrazole, and 3-amino-1,2,4-triazole .Scientific Research Applications

Synthesis and Biological Properties

Antinociceptive and Anti-inflammatory Properties

A related class of thiazolopyrimidine derivatives, synthesized through reactions involving appropriately substituted aldehydes, demonstrated significant antinociceptive and anti-inflammatory activities. These compounds' activities were assessed using the tail-flick technique and carrageenan-induced paw edema test, respectively, highlighting their potential for therapeutic applications in pain and inflammation management T. Selvam, V. Karthik, Vijayaraj Kumar Palanirajan, M. Ali (2012).

Antimicrobial Activity

Derivatives prepared from similar thiazolopyrimidines exhibited significant antimicrobial activity against a variety of bacterial and fungal agents. These compounds' structures facilitated the investigation into their reactivity, leading to potential applications in addressing microbial infections Abdel-Rhman B. A. El-Gazzar, H. Hafez (2008).

Antiproliferative Activity

Research into thiazole/benzothiazole fused pyranopyrimidine derivatives revealed their selective cytotoxicity towards cancer cells over normal cells, indicating potential as anticancer agents. The most potent compounds in this class showed promise in inhibiting the proliferation of prostate, cervical, breast, and colon cancer cell lines, underscoring the importance of structural optimization for enhancing anticancer activity P. Nagaraju, P. Reddy, P. Padmaja, V. Ugale (2020).

Chemical Synthesis and Characterization

Novel Heterocyclic Structures

The development of new molecular structures, including thiazino[3,2-a]purine and triazolo[4,5-d][1,3]thiazino[3,2-a]pyrimidine derivatives, illustrates the versatility of thiazolopyrimidine chemistry. These compounds were synthesized using a straightforward method, providing a foundation for further exploration of their chemical and biological properties P. Pecorari, M. Rinaldi, Maria Paola Costi (2009).

Microwave-Assisted Synthesis

A study on the microwave-assisted synthesis of benzothiazolo and furothiazolo pyrimidinones demonstrates the efficiency of modern synthetic techniques in generating these compounds. This approach not only reduces reaction times but also enhances the yields, contributing to the advancement of heterocyclic chemistry Asli Ustalar, M. Yılmaz (2017).

Future Directions

Given the wide range of pharmacologic activities of thiazoloquinazoline derivatives, there is potential for further exploration and development of these compounds in the field of medicinal chemistry . There is also room for improvement and broadening of the material scope in the synthetic chemistry of these molecules .

Mechanism of Action

Target of Action

The compound belongs to the class of indoles and thiazoles. Indoles have been found to have activity against various cancer cell lines . Thiazoles are known for their high oxidative stability and rigid planar structure, enabling efficient intermolecular π–π overlap .

Biochemical Pathways

Indole-based compounds have been found to affect the pathways involving microtubules and their component protein, tubulin .

Result of Action

Indole-based compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells .

Properties

IUPAC Name |

(2E)-2-(1,3-benzodioxol-5-ylmethylidene)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S/c17-13-12(20-14-15-4-1-5-16(13)14)7-9-2-3-10-11(6-9)19-8-18-10/h2-3,6-7H,1,4-5,8H2/b12-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUSMPEGMXHJTDS-KPKJPENVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C2N(C1)C(=O)C(=CC3=CC4=C(C=C3)OCO4)S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN=C2N(C1)C(=O)/C(=C\C3=CC4=C(C=C3)OCO4)/S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2,3-dimethylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2599296.png)

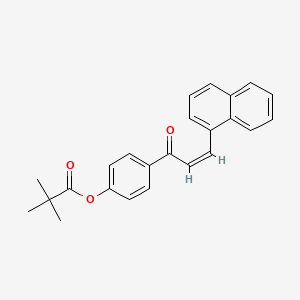

![Tert-butyl 4-[(3-aminopyrazol-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B2599299.png)

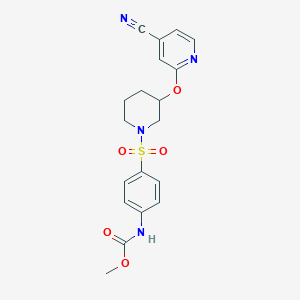

![{[3-(4-Bromophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl]methyl}(2-furylmethyl)amine](/img/structure/B2599308.png)

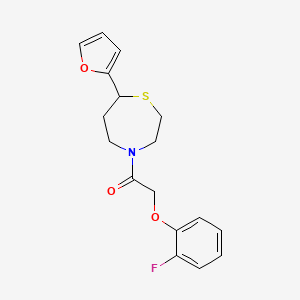

![2-(4-Fluorophenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2599315.png)

![1-[(4-bromobenzyl)oxy]-2-(4-methoxyphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2599316.png)

![Ethyl 2-[3-(2-hydroxyethyl)-2-(4-methoxyphenyl)imino-1,3-thiazol-4-yl]acetate](/img/structure/B2599319.png)